2-Chloro-4-fluorotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Generation of Benzyl-type Radicals:

The primary application of 2-Chloro-4-fluorotoluene in scientific research lies in its ability to generate vibronically excited, jet-cooled benzyl-type radicals. This process is achieved through a technique known as corona excited supersonic expansion coupled with a pinhole-type glass nozzle. []

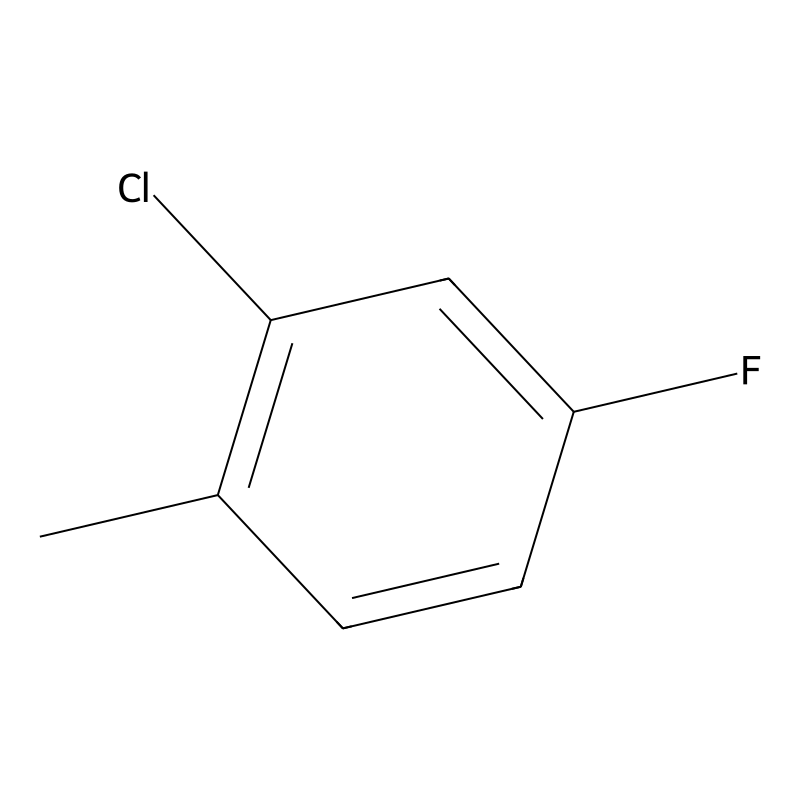

2-Chloro-4-fluorotoluene (C7H6ClF) is an aromatic organic compound. It is a derivative of toluene (methylbenzene) where a chlorine atom has replaced a hydrogen atom at the second position (ortho) and a fluorine atom has replaced a hydrogen atom at the fourth position (para) of the benzene ring. While not naturally occurring, 2-chloro-4-fluorotoluene finds use as a research intermediate in organic synthesis [].

Molecular Structure Analysis

2-Chloro-4-fluorotoluene has a six-membered benzene ring with a methyl group attached at one carbon and a chlorine atom at another. The unique feature is the presence of a fluorine atom on the opposite side of the ring relative to the chlorine atom. This creates a para-disubstituted structure, potentially affecting its reactivity compared to other isomers. The presence of electronegative chlorine and fluorine atoms can withdraw electron density from the ring, making it less reactive towards electrophiles but potentially activating it for nucleophilic aromatic substitution.

Chemical Reactions Analysis

Synthesis

A common method for synthesizing para-disubstituted aromatic compounds is through Friedel-Crafts acylation or alkylation, followed by nucleophilic aromatic substitution to introduce the fluorine atom.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the chlorine and fluorine atoms can activate the ring for nucleophilic aromatic substitution. Depending on the reaction conditions, various nucleophiles could be introduced at different positions on the ring.

Physical And Chemical Properties Analysis

- Physical State: Likely a colorless liquid at room temperature.

- Melting Point and Boiling Point: Expected to be in the range of typical aromatic compounds (around 100°C to 200°C).

- Solubility: Moderately soluble in organic solvents like dichloromethane, chloroform, and benzene, but likely insoluble in water due to the nonpolar nature of the molecule.

- Mild irritant: May cause irritation to skin and eyes upon contact.

- Suspected respiratory irritant: Inhalation may cause respiratory irritation.

- Potential environmental hazard: Organic compounds with halogens can be harmful to aquatic life.

- Nitration: It can undergo electrophilic aromatic substitution to introduce a nitro group, typically using concentrated sulfuric acid and nitric acid under controlled temperatures .

- Reduction: The compound can be reduced to form corresponding amines or alcohols, utilizing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

- Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira reactions, where it acts as an electrophile in the formation of biaryl compounds.

While specific biological activities of 2-chloro-4-fluorotoluene are not extensively documented, compounds with similar structures often exhibit various biological effects. Some studies suggest potential antimicrobial properties, but more research is needed to establish definitive biological activities.

Several methods exist for synthesizing 2-chloro-4-fluorotoluene:

- From 2-Chloro-4-aminotoluene:

- From 3-Chloro-4-methylaniline:

2-Chloro-4-fluorotoluene has various applications:

- Intermediate in Organic Synthesis: It is used as a building block in the synthesis of pharmaceuticals and agrochemicals.

- Chemical Research: Its unique properties make it a subject of study in chemical research for developing new compounds.

- Manufacturing: It may be utilized in the production of dyes, pigments, and other specialty chemicals.

Several compounds share structural similarities with 2-chloro-4-fluorotoluene. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-5-fluorotoluene | C₇H₆ClF | Fluorine at the 5 position instead of the 4 position |

| 3-Chloro-4-fluorotoluene | C₇H₆ClF | Chlorine at the 3 position |

| 2-Bromo-4-fluorotoluene | C₇H₆BrF | Bromine instead of chlorine |

| 2-Chloro-4-methylphenol | C₇H₈ClO | Hydroxyl group instead of fluorine |

Uniqueness

The unique positioning of chlorine and fluorine on the aromatic ring gives 2-chloro-4-fluorotoluene distinct chemical properties compared to its analogs. This positioning influences its reactivity and potential applications in synthetic chemistry.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant